What are the biochemical properties of tannic acid?
What are the biochemical properties of tannic acid?
An In-depth Technical Guide on the Biochemical Properties of Tannic Acid
Introduction
Tannic acid (TA) is a specific type of hydrolyzable tannin, a class of polyphenols found abundantly in the plant kingdom.[1][2] It is not a single, uniform molecule but rather a complex mixture of polygalloyl glucoses or polygalloyl quinic acid esters.[1][3] The structure typically consists of a central glucose core esterified with multiple gallic acid units.[4][5] Commercial tannic acid, often represented by the chemical formula C₇₆H₅₂O₄₆ and a molecular weight of approximately 1701.2 g/mol , corresponds to decagalloyl glucose.[3][6] Renowned for its astringent properties, tannic acid has a long history of use in various applications, from leather tanning to traditional medicine.[7] For researchers and drug development professionals, its unique biochemical properties, including its interactions with macromolecules, antioxidant and pro-oxidant activities, and its influence on cellular signaling pathways, make it a molecule of significant interest.[8]
Physicochemical Properties
The biochemical behavior of tannic acid is fundamentally governed by its physicochemical characteristics. Its large polyphenolic structure, featuring numerous hydroxyl groups, dictates its solubility, acidity, and reactivity.[9][10] Commercial tannic acid is typically a yellow to light brown amorphous powder.[1][3]
| Property | Value | Source |
| Molecular Formula | C₇₆H₅₂O₄₆ | [1][2][3][6] |
| Average Molecular Weight | 1701.2 g/mol | [3][6][11] |
| Appearance | Yellow to light brown amorphous powder | [1][3] |
| pKa | ~6 (weakly acidic)[1][2][3][10]. Other reported values include a range from 2.5 to 8.5[4] and specific values of pKa1: 6.14, pKa2: 7.19, and pKa3: 8.39.[12] | [1][2][3][4][10][12] |
| Solubility | Soluble in: Water (250-2850 g/L), ethanol (100 g/L), acetone, glycerol. | [1][4][13][14] |
| Insoluble in: Benzene, chloroform, diethyl ether, petroleum, carbon disulfide, carbon tetrachloride. | [1][4] | |
| Decomposition Temperature | Decomposes above 200°C | [2][4] |
Core Biochemical Interactions and Properties
Interaction with Proteins and Macromolecules
A defining characteristic of tannic acid is its ability to bind to and precipitate proteins.[9][15] This interaction is central to its astringent taste and its traditional use in tanning leather.
Mechanism: The primary mechanism involves the formation of multiple hydrogen bonds between the numerous phenolic hydroxyl groups of tannic acid and the carbonyl groups of the peptide bonds in proteins.[9][16] This extensive cross-linking can lead to the formation of both soluble and insoluble protein-tannin complexes.[16] The stability of these complexes is influenced by factors such as pH (favoring precipitation near the protein's isoelectric point), the concentration of both the protein and tannic acid, and the molecular weight of the tannin.[16] Tannic acid shows a particularly high affinity for proline-rich proteins.[11]
This protein-binding capacity is the basis for one of its most significant biochemical effects: enzyme inhibition. By binding to enzymes, tannic acid can alter their conformation and block access to the active site, thereby modulating their activity.[9]
Antioxidant and Pro-oxidant Duality
Tannic acid exhibits a dual role as both an antioxidant and a pro-oxidant, a common feature among plant-derived polyphenols.[17][18] This activity is highly dependent on the concentration of tannic acid and the surrounding chemical environment, particularly the presence of metal ions.[17][19]
Antioxidant Activity: As an antioxidant, tannic acid can effectively scavenge a wide array of free radicals, including DPPH•, ABTS•+, superoxide anion radicals, and hydrogen peroxide.[20][21] Its potent antioxidant capacity stems from its ability to donate hydrogen atoms from its numerous phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS) and terminating radical chain reactions.[20][22]
| Assay | IC₅₀ Value (μg/mL) | Comparison/Notes |
| DPPH Radical Scavenging | 4.87 | More effective than Tert-butylhydroquinone (TBHQ) (IC₅₀ = 8.63 μg/mL). |
| ABTS Radical Scavenging | 18.68 | More effective than TBHQ (IC₅₀ > 30 μg/mL). |
| α-Amylase Inhibition | 158.5 | Mixed inhibition mode. |
| α-Glucosidase Inhibition | 5.42 | Mixed inhibition mode; more potent inhibitor than for α-amylase. |
Data sourced from references[22][23].
Pro-oxidant Activity: Under certain conditions, tannic acid can act as a pro-oxidant.[17] In the presence of transition metal ions like copper (Cu(II)), it can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals, which can cause damage to macromolecules like DNA.[17] This pro-oxidant behavior is observed at higher concentrations.[18][19] For instance, while low concentrations (1 and 5 µM) of tannic acid can protect against H₂O₂-induced DNA damage, concentrations above 10 µM have been shown to induce DNA strand breaks.[18]
Enzyme Inhibition
Tannic acid is a broad-spectrum inhibitor of various enzymes, a property directly linked to its ability to bind proteins.
Starch Digestive Enzymes: Tannic acid effectively inhibits key starch-digesting enzymes, α-amylase and α-glucosidase, through a mixed-mode of inhibition.[23] This suggests it can bind to both the free enzyme and the enzyme-substrate complex.[23]
| Enzyme | IC₅₀ (mg/mL) | Kᵢ (mg/mL) | Inhibition Mode |
| α-Amylase | 0.1585 | 0.1261 | Mixed |
| α-Glucosidase | 0.00542 | 0.0032 | Mixed |
Data sourced from reference[23].
Other Enzymes: Studies have also shown that tannic acid and other hydrolyzable tannins can inhibit other enzymes, including tyrosinase and transmembrane protease serine 2 (TMPRSS2).[24][25] For TMPRSS2, a key enzyme in SARS-CoV-2 cell entry, tannic acid showed significant, dose-dependent inhibition with a 50% reduction in activity observed at a concentration of 50 µM.[25]
Metal Chelation
The catechol and galloyl groups within the tannic acid structure provide ideal sites for chelating metal ions.[26] It can form stable complexes with various metal ions, including iron (Fe(II), Fe(III)), copper (Cu(II)), and zinc (Zn(II)).[27][28] This property contributes to its antioxidant effect by sequestering transition metals that could otherwise catalyze the formation of reactive oxygen species.[28] For example, walnut-derived tannins were found to chelate almost 100% of Cu(II) at a concentration of 0.2 mg/assay.[28] This chelating ability is also being explored for applications in creating metal-phenolic networks for drug delivery and other biomedical uses.[27][29]
Modulation of Cellular Signaling Pathways
Tannic acid exerts significant influence over multiple intracellular signaling pathways, which underlies many of its pharmacological effects, including anti-inflammatory, anti-cancer, and wound-healing properties.
-
Keap1-Nrf2/ARE Pathway: Tannic acid can activate the Nrf2 antioxidant response pathway, a critical cellular defense mechanism against oxidative stress.[30]
-
Jak2/STAT3 Pathway: It has been shown to inhibit the Jak2/STAT3 pathway in gingival cancer cells.[31] This inhibition prevents the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell proliferation and survival, leading to G1 cell cycle arrest and apoptosis.[31]
-
ERK 1/2 Pathway: In the context of wound healing, tannic acid can activate the ERK 1/2 signaling pathway.[32] This activation promotes the expression of growth factors like basic fibroblast growth factor (bFGF), accelerating cell proliferation and tissue re-epithelialization.[32]
-
Wnt/β-catenin Pathway: In human embryonic carcinoma cells, tannic acid has been demonstrated to inhibit cancer stem cell markers and the Wnt/β-catenin signaling pathway, contributing to its anti-cancer activity.[33]
-
Apoptosis Pathways: Tannic acid can induce apoptosis through multiple mechanisms. It can trigger the mitochondrial (intrinsic) pathway by altering the ratio of Bax/Bcl-2 proteins, leading to a loss of mitochondrial membrane potential and the release of cytochrome c.[31][34] It can also promote the extrinsic pathway by inducing mitochondrial ROS, which in turn elevates the expression of the death ligand TRAIL.[33]
Caption: Inhibition of the Jak2/STAT3 pathway by tannic acid.
Caption: Activation of the ERK 1/2 pathway by tannic acid.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is a standard method for evaluating the in vitro antioxidant activity of compounds like tannic acid.[5][22]
Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from violet to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant, which can be quantified spectrophotometrically.
Materials and Reagents:
-
Tannic acid (or other test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Spectrophotometer capable of reading at 517 nm
-
Micropipettes and microplates (96-well) or cuvettes
-
Positive controls (e.g., Ascorbic acid, Trolox, BHA)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the tannic acid sample in methanol at various concentrations (e.g., ranging from 1 to 50 µg/mL).
-
Reaction Mixture:
-
In a microplate well or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume (e.g., 100 µL) of the tannic acid sample solution at a specific concentration.
-
For the control, mix the DPPH solution with an equal volume of methanol instead of the sample.
-
For the blank, use methanol alone.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the corresponding sample concentrations. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from this graph using linear regression analysis.
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
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